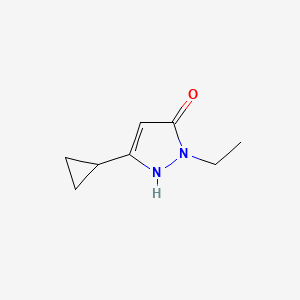

3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-cyclopropyl-2-ethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-10-8(11)5-7(9-10)6-3-4-6/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDIHWGFVCLZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and signal transduction pathways. These interactions can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity and Solubility: The hydroxyl group in 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol confers higher polarity compared to non-hydroxylated analogues (e.g., ethyl ester derivative) . This enhances solubility in polar solvents like water or ethanol. In contrast, the phenyl substituent in 3-phenyl-1H-pyrazol-5-ol promotes π-π stacking, reducing solubility in polar media .

Hydrogen Bonding and Crystal Packing: The hydroxyl group acts as a strong hydrogen-bond donor, likely forming R₂²(6) or R₂²(8) graph-set motifs in crystalline states, as observed in related pyrazoles . Chloro-substituted analogues (e.g., 3-chloro-1-phenyl-1H-pyrazol-5-ol) exhibit increased acidity, which may alter hydrogen-bonding networks and crystal lattice stability .

Bulky substituents (e.g., isopropyl in 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol) hinder dense crystal packing, favoring amorphous solid forms .

Applications and Reactivity: Ethyl ester derivatives (e.g., ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate) are utilized as intermediates in pharmaceutical synthesis due to their balanced lipophilicity .

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazol-5-ol is a member of the pyrazole family, characterized by its unique cyclopropyl and ethyl substituents. With the molecular formula CHNO and a molecular weight of 153.20 g/mol, this compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound exhibits several chemical reactions that are significant for its biological applications:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Undergoes reduction to yield different derivatives.

- Substitution : Participates in substitution reactions, allowing for the formation of various pyrazole derivatives.

The biological activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence signal transduction pathways, leading to various biological responses. However, detailed studies on its specific mechanism are still limited.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit antimicrobial properties. While specific studies on 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol are scarce, its structural characteristics suggest potential effectiveness against various pathogens. For instance, related compounds have demonstrated moderate antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL .

Anti-inflammatory Properties

3-Cyclopropyl-1-ethyl-1H-pyrazol-5-ol is also being explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, which may translate into therapeutic potential for conditions like arthritis and other inflammatory diseases. The exact potency and efficacy in vivo remain to be fully characterized.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol compared to similar pyrazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-ol | Cyclopropyl and ethyl substituents | Antimicrobial, anti-inflammatory | Unique steric properties enhancing target interaction |

| 3-Methyl-1H-pyrazole | Methyl group instead of cyclopropyl | Antimicrobial | Simpler structure, less steric hindrance |

| 4-Methylthio-3-cyclopropyl-pyrazole | Contains a methylthio group | Anti-inflammatory | Additional functional group enhances activity |

| 3-Cyclobutyl-1H-pyrazole | Cyclobutyl instead of cyclopropyl | Anticancer | Different ring size affects reactivity |

Q & A

Basic: What are the established synthetic routes for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol, and what optimization strategies are recommended for improving yield?

Answer:

The synthesis typically involves condensation reactions between cyclopropane-containing precursors and pyrazolone intermediates. A common approach utilizes arylaldehydes and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives under acidic or catalytic conditions . Cyclopropane groups can be introduced via [2+1] cycloaddition reactions using diazo compounds or transition-metal-catalyzed methods, as seen in analogous pyrazole syntheses . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structure of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol, and what key spectral markers should be analyzed?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- O-H stretching (3200–3500 cm⁻¹) and C=N/C=C pyrazole ring vibrations (1500–1600 cm⁻¹) are critical markers .

- Mass Spectrometry (HRMS) :

- Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula, while fragmentation patterns validate substituent positions.

Advanced: How can hydrogen bonding networks in 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol crystals be systematically analyzed using graph set theory, and what insights do these patterns provide about molecular packing?

Answer:

Hydrogen bonding motifs are analyzed via graph set notation (e.g., , ) to categorize donor-acceptor interactions . For this compound:

- The 5-OH group typically acts as a donor, forming chains () or rings () with adjacent pyrazole N atoms or solvent molecules.

- Cyclopropyl groups influence packing by introducing steric constraints, leading to layered or helical arrangements.

- SHELXL refinement (via X-ray diffraction) quantifies bond lengths/angles and validates intermolecular interactions .

Advanced: What methodologies are recommended for resolving contradictions between computational predictions and experimental observations in the physicochemical properties of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol?

Answer:

Discrepancies (e.g., solubility, dipole moments) can be addressed through:

- Multivariate analysis : Compare DFT calculations (B3LYP/6-311+G(d,p)) with experimental crystallographic data to refine torsional angles and charge distributions .

- Solvent effect studies : Use COSMO-RS models to account for solvation-free energy differences.

- Thermodynamic profiling : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) validate phase transitions and stability .

Advanced: How can structure-activity relationship (SAR) studies be designed to investigate the biological activity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol derivatives, particularly focusing on substituent effects at the 3-cyclopropyl position?

Answer:

- Derivatization strategies : Synthesize analogs with substituents (e.g., halogens, methyl) on the cyclopropane ring to assess steric/electronic effects.

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).

- Computational modeling : Docking studies (AutoDock Vina) correlate substituent size/polarity with binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.